- Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfidesTetrahedron Letters, 2017, 58(20), 1952-1956,
Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)
![2-Methylimidazo[1,2-A]pyridine structure](https://nl.kuujia.com/scimg/cas/934-37-2x500.png)
934-37-2 structure
Productnaam:2-Methylimidazo[1,2-A]pyridine
2-Methylimidazo[1,2-A]pyridine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 2-methyl-
- 2-methylH-imidazo[1,2-a]pyridine
- 2-Methylimidazo(1,2-a)pyridine
- 2-Methyl-imidazo[1,2-a]pyridin
- 2-Methyl-Imidazo[1,2-a]pyridine
- IMIDAZO[1,2-A]PYRIDINE,2-METHYL-
- methylimidazo[1,2-a]pyridine
- BZACBBRLMWHCNM-UHFFFAOYSA-N
- 2-methylimidazo (1,2-a)pyridine
- 2-methylimidazo(1,2-a) pyridine
- SBB056298
- MB02386
- CM10614
- 2-methyl-4-hydroimidazo[1,2-a]pyridine
- AB0039131
- 2-Methylimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;
- SCHEMBL171008
- EN300-18552
- Z82176792
- CS-0006838
- DTXCID80161901
- TS-01714
- SY107161
- DTXSID60239410
- 934-37-2
- AKOS003614801
- MFCD02251330
- 2-Methylimidazo[1,2-A]pyridine
-
- MDL: MFCD02251330
- Inchi: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
- InChI-sleutel: BZACBBRLMWHCNM-UHFFFAOYSA-N
- LACHT: N1C(C)=CN2C=1C=CC=C2
Berekende eigenschappen
- Exacte massa: 132.06900
- Monoisotopische massa: 132.068748264g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 124
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.3
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 391-394 ºC
- Kookpunt: 148℃/20mm
- Oplosbaarheid: Slightly soluble (2.4 g/l) (25 º C),
- Waterverdelingscoëfficiënt: Slightly soluble in water.
- PSA: 17.30000
- LogboekP: 1.64270
- Gevoeligheid: Hygroscopic
2-Methylimidazo[1,2-A]pyridine Beveiligingsinformatie
2-Methylimidazo[1,2-A]pyridine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylimidazo[1,2-A]pyridine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-250MG |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 250MG |
¥ 211.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-50mg |
2-Methylimidazo[1,2-A]pyridine |
934-37-2 | 97% | 50mg |
¥79.0 | 2022-07-28 | |
Chemenu | CM255869-10g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 10g |
$*** | 2023-03-31 | |
TRC | M323863-10mg |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107161-5g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | ≥97% | 5g |
¥2020.00 | 2024-07-10 | |
Chemenu | CM255869-100g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 100g |
$1122 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK136-1g |
2-Methylimidazo[1,2-A]pyridine |
934-37-2 | 97% | 1g |
¥550.0 | 2022-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1983-10G |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 95% | 10g |
¥ 2,382.00 | 2023-04-12 | |
Enamine | EN300-18552-1.0g |
2-methylimidazo[1,2-a]pyridine |
934-37-2 | 94% | 1g |
$63.0 | 2023-05-03 | |
Ambeed | A425445-1g |
2-Methylimidazo[1,2-a]pyridine |
934-37-2 | 97% | 1g |
$50.0 | 2025-02-26 |
2-Methylimidazo[1,2-A]pyridine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Ethanol , 1,4-Dioxane ; rt; 2 h, rt
1.2 Reagents: Triethylamine ; overnight, reflux
1.2 Reagents: Triethylamine ; overnight, reflux
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: 1,2-Dimethoxyethane ; rt; rt → reflux; 48 h, reflux
Referentie
- Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Ethanol ; rt; 16 h, reflux
Referentie
- Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Ethanol , Water ; rt; 2 h, rt
1.2 Reagents: Triethylamine ; rt; overnight, reflux
1.2 Reagents: Triethylamine ; rt; overnight, reflux
Referentie
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivativesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 379-386,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 8 - 10 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with AlkynesOrganic Letters, 2022, 24(40), 7410-7415,
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate , Hydrogen iodide Solvents: Ethanol ; 24 h, 50 °C
Referentie
- Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridinesGreen Chemistry, 2019, 21(7), 1619-1624,
Productiemethode 7
Reactievoorwaarden
1.1 Solvents: Ethanol , 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Triethylamine ; overnight, 90 °C
1.2 Reagents: Triethylamine ; overnight, 90 °C
Referentie
- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; reflux
Referentie
- Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of ImidazopyridinesEuropean Journal of Organic Chemistry, 2020, 2020(14), 2101-2109,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 min, rt
Referentie
- Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditionsGreen Chemistry, 2016, 18(17), 4623-4627,
Productiemethode 10
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Ethanol ; 3 h, rt → reflux
1.2 Solvents: Ethanol ; 3 h, rt → reflux
Referentie
- The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signalingAngewandte Chemie, 2009, 48(13), 2321-2324,
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Sodium hydroxide Solvents: Water ; 5 min, rt
Referentie
- Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium BromidesChemistrySelect, 2016, 1(21), 6669-6672,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 25 °C
Referentie
- Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S ReceptorJournal of Medicinal Chemistry, 2013, 56(22), 9045-9056,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, 15 - 35 °C; 2 h, 20 °C
Referentie
- Process for the manufacture of 6-alkynyl-pyridine derivatives, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, rt
Referentie
- Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
Referentie
- Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating AgentSynlett, 2017, 28(14), 1795-1800,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 60 °C
Referentie
- Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl KetonesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 d, rt
Referentie
- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideChemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Triethylamine , Iodobenzene Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt
1.2 12 h, rt
1.2 12 h, rt
Referentie
- Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridineTetrahedron Letters, 2008, 49(23), 3819-3822,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Sodium iodide , Cerium trichloride Solvents: Ethanol ; 20 h, 80 °C
Referentie
- Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and DisulfidesEuropean Journal of Organic Chemistry, 2013, 2013(27), 6015-6020,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 12 h, pH 9, reflux
Referentie
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) InhibitorsJournal of Medicinal Chemistry, 2017, 60(21), 8781-8800,
2-Methylimidazo[1,2-A]pyridine Raw materials
2-Methylimidazo[1,2-A]pyridine Preparation Products
2-Methylimidazo[1,2-A]pyridine Gerelateerde literatuur
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Rashmi Semwal,Gaurav Badhani,Subbarayappa Adimurthy Chem. Commun. 2022 58 1585
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Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972
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Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Zuiverheid:99%/99%
Hoeveelheid:5g/10g
Prijs ($):195.0/292.0
atkchemica
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek